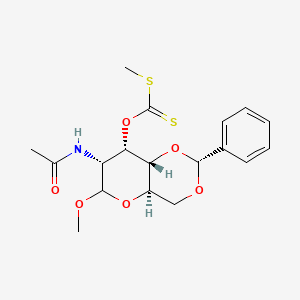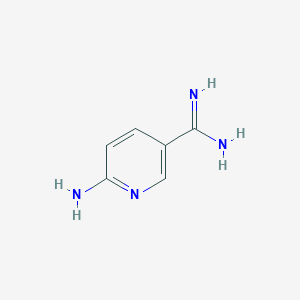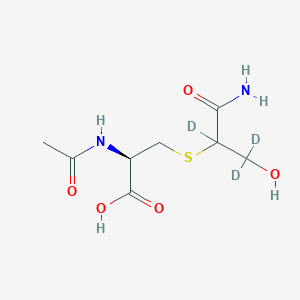![molecular formula C10H11ClN2O2 B13447266 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly as inhibitors of various receptor tyrosine kinases
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to reduction reactions in the presence of acetonitrile, triethylsilane, and trifluoroacetic acid at reflux conditions . The yields of these reactions range from 45% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions are typically carried out using triethylsilane and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid in acetonitrile at reflux conditions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced pyrrolopyridine derivatives .
Applications De Recherche Scientifique
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and metastasis . The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Another derivative with potential biological applications.
1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid: Used in various chemical reactions and research applications.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which allows it to effectively inhibit receptor tyrosine kinases. This makes it a valuable compound for developing targeted therapies for cancer and other diseases .
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10;/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14);1H |
Clé InChI |
QIWLJBLUHVNMFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=C2CCC(=O)O)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)






![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)



![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)

